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Compound of Interest |

3-[(2,2-
Compound Name: Dimethylpropanoyl)aminojpropano
ic acid
CAS No.: 5910-56-5
Cat. No.: B1316601

Executive Summary

Molecule: 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid Synonyms:
-Pivaloyl-

-alanine;

-Pivaloyl-3-aminopropionic acid. Molecular Formula:

MW: 173.21 g/mol Context:

o Metabolite Characterization: Pivalate-generating prodrugs (e.g., Pivampicillin, Cefditoren
pivoxil) release pivalic acid, which is primarily excreted as pivaloylcarnitine. However,
conjugation with amino acids (glycine,

-alanine) represents a secondary detoxification pathway mediated by
-acyltransferases (GLYAT).[1]

e Prodrug Design: As an

-acylated derivative of
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-alanine, this molecule serves as a model for testing amide-based prodrug stability against
carboxylesterases and peptidases.

Part 1: Chemical Synthesis & Reference Standard
Generation

Before in-vitro testing, a high-purity reference standard must be synthesized, as this specific
conjugate is rarely available off-the-shelf.

Synthesis Protocol (Schotten-Baumann Conditions)
Objective: Synthesize

-Pivaloyl-
-alanine for use as a mass spectrometry standard.

Reagents:

-Alanine (CAS: 107-95-9)

Pivaloyl Chloride (Trimethylacetyl chloride) (CAS: 3282-30-2)

Sodium Hydroxide (NaOH), 2M solution

Dichloromethane (DCM) & Ethyl Acetate (EtOAC)

Step-by-Step Methodology:

¢ Dissolution: Dissolve

-alanine (10 mmol) in 10 mL of 2M NaOH (20 mmol) at 0°C.

o Acylation: Dropwise add Pivaloyl chloride (11 mmol) while maintaining pH > 10 using
additional NaOH. Stir vigorously for 2 hours at 0°C, then allow to warm to Room Temperature
(RT) for 1 hour.

¢ Quenching & Washing: Wash the basic aqueous layer with DCM (

mL) to remove unreacted acid chloride and neutral byproducts.
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 Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCI. The product may precipitate
or form an oil.

o Extraction: Extract the acidified aqueous layer with EtOAc (
mL).
e Drying: Dry combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Recrystallization: Recrystallize from EtOAc/Hexane to yield white crystals.

Identification Metrics
e -NMR (DMSO-

):

12.1 (s, 1H, -COOH), 7.8 (t, 1H, -NH), 3.2 (g, 2H,

), 2.4 (t, 2H,

), 1.1 (s, 9H,
-Butyl).
e LC-MS/MS (ESI-): Precursor ion
172.1. Major fragment:
88 (beta-alanine loss) or

101 (pivalate).

Part 2: Metabolic Stability & Enzymatic Hydrolysis

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This section determines if the molecule acts as a stable terminal metabolite (excreted
unchanged) or a labile prodrug (releasing

-alanine).

Experimental Rationale

The amide bond in

-Pivaloyl-

-alanine is sterically hindered by the tert-butyl group of the pivaloyl moiety. This steric bulk
typically confers high resistance to hydrolysis by non-specific peptidases, distinguishing it from
linear acyl conjugates.

Stability Assay Protocol

System: Human Liver Microsomes (HLM) and Plasma.

Parameter Condition

Test Concentration

Pooled Human Plasma OR Liver Microsomes

Matrix .
(0.5 mg/mL protein)
None required for hydrolysis (Phase I).
Cofactors (Optional: NADPH to check oxidative
clearance).
Time Points 0, 15, 30, 60, 120, 240 min
Temperature 37°C
Analysis LC-MS/MS (quantify disappearance of parent)

Data Interpretation:

» High Stability (>80% remaining at 120 min): Indicates the molecule is a terminal metabolite.
It will likely be renally cleared.

o Low Stability (<50% remaining): Indicates hydrolysis. Measure the formation of free
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-alanine.

Visualizing the Metabolic Pathway

The following diagram illustrates the dual pathways: formation via GLYAT and potential
hydrolysis.
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Caption: Metabolic fate of pivalate, highlighting the formation of N-Pivaloyl-3-alanine via N-
acyltransferase (GLYAT) and its potential hydrolysis or excretion.

Part 3: Membrane Transport & Permeability

Understanding how

-Pivaloyl-

-alanine moves across membranes is vital for predicting renal clearance and potential
accumulation.

Transporter Interaction (OATs & PEPT)

Since pivalate conjugates are organic anions, they are likely substrates for Organic Anion
Transporters (OATS) in the kidney.

Hypothesis:
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OAT1/OAT3: Likely substrates (facilitating renal secretion).

PEPT1/PEPT2: Possible substrates (due to peptide-like structure), potentially allowing
reabsorption.

TauT (Taurine Transporter):

-alanine is a substrate for TauT. Acylation usually abolishes this affinity, preventing the
“"taurine depletion” side effect associated with high-dose

-alanine.

Transport Assay Protocol

Cell Models: HEK293 cells transiently transfected with OAT1, OAT3, or TauT.

Workflow:

Seed Cells: Plate HEK293-OAT1/3 cells in 24-well plates.

Inhibition Screen: Incubate cells with radiolabeled probe substrate (e.g.,
-Para-aminohippurate for OAT1) in the presence of

-Pivaloyl-

-alanine.

Uptake Assay: If inhibition is observed, measure direct uptake of the test compound using
LC-MS/MS quantification of the cell lysate.

TauT Specificity: Repeat using HEK293-TauT cells and

-Taurine.

o Success Criterion: Lack of inhibition on TauT indicates the conjugate does not interfere
with taurine levels, a safety advantage over free

-alanine.
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Part 4: In-Vitro Toxicity (Renal Focus)

Pivalate is known to sequester carnitine, leading to mitochondrial toxicity. The conjugate must
be evaluated to ensure it does not exacerbate this or cause direct cytotoxicity.

Cytotoxicity Assay (HK-2 Cells)

Cell Line: HK-2 (Human Kidney 2 - proximal tubule epithelial cells).
Protocol:

e Culture: Grow HK-2 cells in DMEM/F12.

o Treatment: Treat cells with

-Pivaloyl-
-alanine (
) for 24 and 48 hours.

o Positive Control: Pivalic acid (known to impact mitochondrial function).
o Negative Control: Vehicle (DMSO/Media).
e Readout 1 (Viability): MTT or CCK-8 assay.

e Readout 2 (Mitochondrial Health): ATP quantification assay. Pivalate stress typically reduces
ATP; the conjugate should be less toxic if stable.

Data Presentation Table (Template)

Endpoint Assay Metric Target Result

Cell Viability MTT / CCK-8 (Low Toxicity)

Mitochondrial )
_ ATP Luminescence % Control ATP at
Function

Membrane Integrity LDH Release % Cytotoxicity
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Part 5: Workflow Visualization

The following diagram summarizes the integrated in-vitro characterization workflow.
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Caption: Step-by-step workflow for synthesizing and characterizing the in-vitro properties of N-
Pivaloyl-B-alanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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